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Compound of Interest

Compound Name: Benzoylacetone

Cat. No.: B1666692

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Phenyl-1,3-
butanedione

Introduction

1-Phenyl-1,3-butanedione, commonly known as benzoylacetone, is a 3-dicarbonyl compound
that serves as a significant intermediate in organic synthesis and a versatile ligand in
coordination chemistry. Its structure, featuring a phenyl group attached to a butanedione
backbone, gives rise to fascinating chemical behaviors, most notably keto-enol tautomerism.
This guide provides a comprehensive overview of its core physical and chemical properties,
experimental protocols for its synthesis and characterization, and safety information relevant to
researchers, scientists, and drug development professionals.

Core Physical and Chemical Identifiers

A summary of the fundamental identifiers for 1-phenyl-1,3-butanedione is presented below.
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Identifier Value

IUPAC Name 1-phenylbutane-1,3-dione

Common Name Benzoylacetone

CAS Number 93-91-4

Molecular Formula C10H1002

Molecular Weight 162.19 g/mol

Canonical SMILES CC(=0)CC(=0)C1=CcC=CcC=C1

InChl Key CVBUKMMMRLOKQR-UHFFFAOYSA-N

Physical Properties

1-Phenyl-1,3-butanedione is typically a yellowish crystalline solid at room temperature.[1][2] It
is characterized by a sweet, fruity odor.[1] While stable under normal conditions, it is sparingly
soluble in water but shows good solubility in organic solvents such as ethanol, acetone, and
DMSO.[1][2]

Table of Quantitative Physical Properties:

Property Value Source(s)
Melting Point 54 -61°C

Boiling Point 261.5°C

Density 1.056 g/cm3

Water Solubility 0.38 g/L (insoluble)

pKa 8.23 at 25°C

LogP 1.8484

Chemical Properties and Reactivity
Keto-Enol Tautomerism

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://wap.guidechem.com/encyclopedia/1-phenyl-1-3-butanedione-dic1254.html
https://buildingblock.bocsci.com/product/1-phenyl-1-3-butanedione-cas-93-91-4-332646.html
https://wap.guidechem.com/encyclopedia/1-phenyl-1-3-butanedione-dic1254.html
https://wap.guidechem.com/encyclopedia/1-phenyl-1-3-butanedione-dic1254.html
https://buildingblock.bocsci.com/product/1-phenyl-1-3-butanedione-cas-93-91-4-332646.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The most prominent chemical feature of 1-phenyl-1,3-butanedione is its existence as a
dynamic equilibrium between two tautomeric forms: a keto form and an enol form. The
methylene protons (a-hydrogens) located between the two carbonyl groups are acidic,
facilitating this transformation.

In solution, the enol tautomer is significantly stabilized by two key factors:

e Conjugation: The C=C double bond of the enol form is in conjugation with both the phenyl
ring and the remaining carbonyl group, creating an extended Tt-system that delocalizes
electron density and increases stability.

 Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the
hydroxyl proton of the enol and the oxygen of the nearby carbonyl group, creating a stable
six-membered pseudo-ring.

The position of this equilibrium is highly dependent on the solvent. In nonpolar solvents like
CDCls, the enol form is predominant as it allows for self-stabilization via the intramolecular
hydrogen bond. Conversely, in polar, protic solvents like methanol, the keto form becomes
more favored as the solvent molecules can hydrogen bond with the carbonyl groups, disrupting
the internal hydrogen bond of the enol.
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Keto-Enol Tautomerism of 1-Phenyl-1,3-butanedione
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Caption: Logical diagram of the keto-enol tautomeric equilibrium.

Acidity and Reactivity

The acidity of the a-hydrogens (pKa = 8.23) makes 1-phenyl-1,3-butanedione a versatile
precursor in organic synthesis. Deprotonation with a suitable base generates a nucleophilic
enolate, which can participate in various carbon-carbon bond-forming reactions. It serves as a
building block for the synthesis of more complex molecules, including heterocyclic compounds
and pharmaceutical intermediates. Furthermore, its ability to act as a bidentate ligand allows it
to form stable chelate complexes with a wide range of metal ions.

Spectroscopic Data

e 1H NMR: The proton NMR spectrum is highly characteristic and sensitive to the solvent due
to the keto-enol equilibrium. In a nonpolar solvent like CDCIs where the enol form dominates,
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one would expect to see signals for the aromatic protons (phenyl group), a vinyl proton on
the C=C bond, the enolic hydroxyl proton (often a broad singlet), and the methyl protons. In
contrast, the spectrum in a polar solvent would show distinct signals for the methylene
protons and methyl protons of the keto form.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. The
keto form exhibits two distinct C=0 stretching peaks. The enol form shows a broad O-H
stretch (due to hydrogen bonding) and a C=0 stretching frequency that is lowered due to
conjugation. A C=C stretching band for the enol is also typically observed.

Experimental Protocols
Synthesis via Claisen Condensation

1-Phenyl-1,3-butanedione can be synthesized in the laboratory via a base-catalyzed Claisen

condensation reaction. The following protocol is adapted from established literature

procedures.

Methodology:

Preparation of Sodium Ethoxide: Sodium metal is cautiously dissolved in absolute ethanol to
prepare a fresh solution of sodium ethoxide.

Reaction Setup: The sodium ethoxide solution is placed in a round-bottom flask equipped
with a reflux condenser and a dropping funnel, and the apparatus is cooled in an ice bath.

Addition of Reactants: Ethyl acetoacetate is added to the cooled sodium ethoxide solution,
followed by the slow, dropwise addition of acetophenone. The rate of addition is controlled to
maintain a gentle reflux.

Reflux: After the addition is complete, the reaction mixture is refluxed for several hours to
drive the condensation to completion.

Isolation of Intermediate: The mixture is cooled, often overnight, to allow the sodium salt of
the product to precipitate. The solid sodium salt is then collected by filtration.

Acidification and Purification: The collected salt is dissolved in water and acidified with a
weak acid, such as acetic acid, to protonate the enolate and yield the crude 1-phenyl-1,3-
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butanedione. The crude product can be further purified by recrystallization from a suitable

solvent like ethanol.

Synthesis Workflow for 1-Phenyl-1,3-butanedione
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Caption: A typical workflow for the synthesis of 1-phenyl-1,3-butanedione.

Standard Characterization Methods

e Melting Point Determination: The melting point is determined using a capillary tube method.
A small amount of the dried, powdered compound is packed into a sealed-end capillary tube.
The tube is attached to a thermometer and heated slowly in a calibrated heating block or oil
bath. The temperature range from the first appearance of liquid to the complete melting of
the solid is recorded as the melting point.
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» Boiling Point Determination: The boiling point can be determined by simple distillation or the
Thiele tube method. For distillation, the compound is heated in a flask, and the temperature
at which the vapor pressure equals the atmospheric pressure (indicated by a stable
temperature of the distilling vapor) is recorded. The Thiele tube method involves heating a
small sample in a tube with an inverted capillary; the boiling point is the temperature at which
liquid is drawn back into the capillary upon cooling.

Safety and Handling

1-Phenyl-1,3-butanedione is considered moderately toxic by ingestion and may cause skin and
eye irritation.

o Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, chemical-resistant gloves, and a lab coat.

o Handling: Use with adequate ventilation to minimize inhalation of dust. Avoid contact with
skin, eyes, and clothing. Wash hands thoroughly after handling.

o Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep
the container tightly closed when not in use.

o First Aid: In case of skin contact, flush with plenty of soap and water. In case of eye contact,
flush with copious amounts of water for at least 15 minutes. If ingested, rinse the mouth with
water. Seek medical attention in all cases of significant exposure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1666692#physical-and-chemical-properties-of-1-
phenyl-1-3-butanedione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b1666692#physical-and-chemical-properties-of-1-phenyl-1-3-butanedione
https://www.benchchem.com/product/b1666692#physical-and-chemical-properties-of-1-phenyl-1-3-butanedione
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1666692?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

